[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride
Description
Historical Development of Substituted Pyrazole Derivatives
The historical development of substituted pyrazole derivatives traces back to the foundational work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This pioneering nomenclature established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry. The early synthetic methodology was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane, demonstrating the fundamental reactivity patterns that continue to inform modern synthetic approaches.
The evolution of pyrazole chemistry gained significant momentum in the late nineteenth and early twentieth centuries, with researchers recognizing the potential of these heterocycles as versatile building blocks. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a crucial milestone that demonstrated the biological relevance of these compounds. This discovery catalyzed extensive research into pyrazole derivatives and their potential applications in medicinal chemistry.
The development of substituted pyrazoles, particularly those bearing nitro functionalities, emerged as a specialized area of research in the mid-twentieth century. The synthesis of the first pyrazole-antipyrine in 1887 marked the beginning of systematic exploration of pyrazole derivatives for anti-inflammatory, analgesic, and antipyretic activities. These early investigations laid the groundwork for the sophisticated synthetic methodologies and structure-activity relationship studies that characterize contemporary pyrazole research.
Modern synthetic approaches to pyrazole derivatives have evolved to encompass a wide range of methodologies, including cyclocondensation reactions, multicomponent reactions, and transition-metal-catalyzed processes. The development of regioselective synthetic methods has been particularly important for accessing specific substitution patterns, such as those found in this compound.
Significance in Heterocyclic Chemistry
Pyrazole derivatives occupy a position of paramount importance within heterocyclic chemistry due to their unique structural characteristics and remarkable chemical versatility. The pyrazole ring system, characterized as a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, provides a robust scaffold for chemical modification. This structural framework exhibits exceptional stability while maintaining sufficient reactivity to permit diverse functionalization strategies.
The significance of pyrazole chemistry extends beyond mere synthetic accessibility to encompass fundamental aspects of molecular recognition and biological activity. The planar nature of the pyrazole ring, as confirmed by X-ray crystallography studies, facilitates optimal π-π stacking interactions and hydrogen bonding patterns that are crucial for biological activity. The weak basic character of pyrazoles, with a pKb value of 11.5, positions these compounds in an optimal range for physiological interactions without excessive protonation under biological conditions.
Within the broader context of heterocyclic chemistry, pyrazoles serve as essential building blocks for the construction of more complex molecular architectures. The ability of pyrazoles to undergo diverse chemical transformations, including nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed coupling reactions, makes them invaluable intermediates in synthetic organic chemistry. The development of scorpionate ligands from pyrazoles through reaction with potassium borohydride exemplifies the utility of these heterocycles in coordination chemistry.
The integration of pyrazole moieties into larger molecular frameworks has become a cornerstone strategy in drug design and materials science. The prevalence of pyrazole rings among highly used ring systems for small molecule drugs, as recognized by the United States Food and Drug Administration, underscores their fundamental importance in medicinal chemistry. This recognition has driven continued research into novel pyrazole derivatives with enhanced properties and expanded applications.
Current Research Landscape and Importance
The contemporary research landscape surrounding pyrazole derivatives is characterized by unprecedented diversity and intensity of investigation. Recent synthetic methodologies have expanded the accessible chemical space of pyrazole derivatives through innovative approaches such as visible light-promoted cascade reactions, iodine-catalyzed cyclizations, and metal-free oxidative coupling strategies. These advances have enabled the preparation of previously inaccessible substitution patterns and functional group combinations.
Current research efforts focus heavily on the development of biologically active pyrazole derivatives with enhanced selectivity and reduced toxicity profiles. Studies have demonstrated that pyrazole derivatives exhibit extensive biological activities, including antituberculosis, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural-activity relationship investigations have revealed that specific substitution patterns, such as those incorporating nitro and alkoxy groups, can significantly influence biological activity and selectivity.
The pharmaceutical industry has embraced pyrazole chemistry with notable commercial successes including celecoxib (Celebrex), sildenafil, zometapin, and rimonabant. These marketed drugs demonstrate the translational potential of pyrazole research and provide validation for continued investment in this chemical space. The development of celecoxib, mavacoxib, and deracoxib through optimized synthetic routes using enaminones and aryl hydrazines exemplifies the practical application of modern pyrazole synthesis.
Research into pyrazole derivatives has also expanded into agricultural applications, with compounds serving as fungicides, insecticides, and herbicides. Notable examples include fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad, which demonstrate the versatility of pyrazole chemistry beyond pharmaceutical applications. The development of succinate dehydrogenase inhibitor fungicides based on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid represents a significant advancement in agricultural chemistry.
Relationship to Other Nitro-Substituted Pyrazole Compounds
This compound belongs to a broader family of nitro-substituted pyrazole compounds that have garnered significant attention due to their unique electronic properties and biological activities. The incorporation of nitro groups into pyrazole rings fundamentally alters the electronic distribution and reactivity patterns, creating compounds with enhanced electrophilic character and modified hydrogen bonding capabilities.
The synthetic pathways leading to nitro-substituted pyrazoles typically involve either direct nitration of pre-formed pyrazole rings or cyclization reactions using nitro-containing precursors. The main synthesis method for 3-nitropyrazole involves a two-step reaction comprising nitration of pyrazole to obtain N-nitropyrazole followed by rearrangement in organic solvents such as benzonitrile. This methodology has been extended to prepare various nitro-substituted derivatives with different substitution patterns.
Comparative studies of nitro-substituted pyrazoles have revealed structure-dependent variations in biological activity and chemical reactivity. The compound 3-nitropyrazole serves as an important intermediate in the synthesis of pyrazole-based explosives such as 3,4-dinitropyrazole and other energetic materials. However, the biological applications of nitro-substituted pyrazoles extend far beyond energetic materials to include pharmaceutical and agricultural applications.
The relationship between this compound and related compounds can be understood through systematic comparison of their structural features and properties. The following table summarizes key relationships among nitro-substituted pyrazole derivatives:
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
|---|---|---|---|
| 3-Nitropyrazole | C₃H₃N₃O₂ | Nitro group at position 3 | Explosive intermediate, pharmaceutical precursor |
| 3-Methyl-3-nitropyrazole | C₄H₅N₃O₂ | Methyl and nitro substitution | Energetic materials |
| 3-Ethoxy-4-nitro-1H-pyrazole | C₅H₇N₃O₃ | Ethoxy and nitro groups | Pharmaceutical intermediate |
| This compound | C₇H₁₃ClN₄O₃ | Ethoxy, nitro, and ethylamine substituents | Biological activity, pharmaceutical research |
The electronic effects of nitro substitution in pyrazole rings create compounds with enhanced π-electron deficiency, which influences both chemical reactivity and biological activity. Studies have shown that nitro-substituted pyrazoles can function as enzyme inhibitors and exhibit antimicrobial properties, making them valuable scaffolds for drug development. The specific combination of ethoxy and nitro substituents in the target compound provides a unique electronic environment that may contribute to selective biological interactions.
Recent advances in the synthesis and biological evaluation of nitro-substituted pyrazoles have revealed promising therapeutic potential. The development of regioselective synthetic methods for N1-substituted-4-nitropyrazole-5-carboxylates demonstrates the continued evolution of this chemical space. These methodological advances enable the preparation of complex nitro-substituted pyrazoles with precise control over substitution patterns, facilitating structure-activity relationship studies and the development of optimized therapeutic agents.
Properties
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3.ClH/c1-2-14-7-6(11(12)13)5-10(9-7)4-3-8;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCDOYGZQUHSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation of 1H-Pyrazoles Using Trichloromethyl Enones
A recent publication presents a regioselective methodology for synthesizing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which can be adapted for the target compound's synthesis:
| Step | Reagents & Conditions | Key Features | Yield & Data |
|---|---|---|---|
| 1. Hydrazine Condensation | Hydrazine hydrochloride with enone in methanol at room temperature | Selective formation of pyrazoline intermediates | 52–97% yields; confirmed by NMR and SCXRD |
| 2. Cyclization & Dehydration | Reflux in methanol | Formation of pyrazole ring; regioselectivity depends on hydrazine nature | Yields vary; structure confirmed by NMR and X-ray |
| 3. Carboxyalkylation | Methanol reflux with trichloromethyl enone | Introduction of carboxyalkyl group at N-1 position | Yield: 41–88%; structure confirmed via NMR |
Research findings indicate that the reaction proceeds efficiently at room temperature or mild reflux, with regioselectivity influenced by the hydrazine's nature (aryl vs. free hydrazine).
Specific Preparation of the Ethoxy and Nitro Substituents
The nitro and ethoxy groups are typically introduced via substitution reactions on aromatic precursors or through nitration and alkylation steps:
- Nitration of aromatic precursors is performed under controlled conditions to avoid over-nitration, often using mixed acid systems at low temperatures.
- Ethoxy groups are introduced via nucleophilic substitution or alkylation of phenolic intermediates using ethyl halides under basic conditions.
Purification and Characterization
Purification strategies involve:
- Column chromatography using silica gel and solvent systems such as hexanes/ethyl acetate.
- Crystallization from suitable solvents (e.g., ethanol, acetone) to obtain pure intermediates and final compounds.
- Spectroscopic confirmation via NMR (¹H, ¹³C) and SCXRD to verify regioselectivity and structure.
Data Tables Summarizing Preparation Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Hydrazine condensation | Hydrazine hydrochloride + enone | Methanol | Room temp | 15 min + reflux 16 h | 52–97% | Regioselectivity depends on hydrazine form |
| Cyclization & dehydration | Enamine intermediate + acetic anhydride | Acetone | Reflux | 12–16 h | 41–88% | Produces pyrazole core |
| Carboxyalkylation | Trichloromethyl enone + hydrazine derivative | Methanol | Reflux | 16 h | 41–97% | Yields regioselective pyrazoles |
Research Findings and Optimization
- Reaction temperature plays a crucial role; milder conditions favor regioselectivity and yield.
- Choice of solvent affects the reaction pathway; methanol and acetone are preferred for cyclization steps.
- Catalysts such as palladium on carbon or Raney nickel are used for reduction steps, with acetone as a common solvent.
- Reaction time varies from 12 to 16 hours, with longer durations improving yields but risking side reactions.
Additional Synthetic Routes and Modifications
Alternative methods involve:
- Knoevenagel condensation to introduce aromatic substituents.
- Hydrogenation under catalytic conditions for nitro group reduction.
- Post-synthesis functionalization to attach the aminoethyl side chain, often via nucleophilic substitution or reductive amination.
Summary of Key Research Findings
- The regioselectivity of pyrazole formation is highly dependent on the hydrazine derivative used, with arylhydrazines favoring 1,3-regioisomers.
- The use of trichloromethyl enones as precursors enables efficient carboxyalkylation.
- Mild reaction conditions (room temperature to reflux) are sufficient for high-yield synthesis.
- Purification via chromatography and crystallization ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K2CO3).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anticancer Potential
Research indicates that certain pyrazole derivatives possess anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that specific derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a pathway for further drug development .
Pesticidal Activity
The compound's structure suggests potential utility in agricultural chemistry as a pesticide or herbicide. Pyrazole derivatives have been linked to effective pest control mechanisms due to their ability to interfere with insect physiology. Studies are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .
Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, assessed their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
Study 2: Synthesis and Biological Evaluation
Another research focused on synthesizing novel pyrazole derivatives and evaluating their biological activities. The synthesized compounds were tested for cytotoxicity against several cancer cell lines, revealing that some derivatives had IC50 values comparable to existing anticancer drugs, thus highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group and amine group also play a role in modulating the compound’s activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key differentiating factors among pyrazole derivatives include:
- Substituent type and position on the pyrazole ring.
- Amine side-chain modifications (e.g., methylation, elongation).
- Presence of auxiliary functional groups (e.g., halogens, heterocycles).
Table 1: Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| [2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride (Target) | C₇H₁₂ClN₃O₃* | ~221.5 | 3-ethoxy, 4-nitro, ethylamine-HCl | High polarity due to nitro group |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | C₆H₁₁BrClN₃ | 240.53 | 4-bromo, methylamine-HCl | Bromine enhances lipophilicity |
| Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | C₁₁H₁₃ClN₄O | 260.70 | Oxadiazole ring, phenyl group | Oxadiazole as bioisostere for esters |
| 2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride | C₁₁H₁₆ClN₅ | 253.73 | Imidazopyridine fused ring | CNS-targeting potential |
| 4-Ethyl-1H-pyrazol-3-amine hydrochloride | C₅H₁₀ClN₃ | 147.61 | 4-ethyl, 3-amine-HCl | Simplified structure for lead optimization |
*Presumed formula based on substituent analysis; discrepancies exist in literature.
(a) Nitro and Ethoxy Groups (Target Compound)
However, nitro groups are associated with mutagenicity risks, which may limit therapeutic use. The ethoxy group (-OCH₂CH₃) adds moderate hydrophobicity, balancing solubility for membrane permeability.
(b) Halogenated Analogs (e.g., Bromo Substituent)
The bromo analog (2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride) exhibits higher molecular weight (240.53 g/mol) and lipophilicity due to bromine’s hydrophobic character. Bromine also serves as a leaving group, enabling further functionalization via nucleophilic substitution.
(c) Heterocyclic Modifications (Oxadiazole, Imidazopyridine)
Compounds like Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride replace the pyrazole with an oxadiazole ring, enhancing metabolic stability and mimicking ester bioisosteres. The imidazopyridine-fused derivative () demonstrates expanded aromatic systems, likely improving binding affinity in neurological targets.
(d) Simplified Derivatives (e.g., 4-Ethyl-1H-pyrazol-3-amine)
Smaller analogs, such as 4-ethyl-1H-pyrazol-3-amine hydrochloride, prioritize synthetic accessibility and serve as lead compounds for structure-activity relationship (SAR) studies.
Commercial and Research Status
The target compound is discontinued in commercial catalogs (Enamine Ltd, CymitQuimica), whereas brominated and heterocyclic analogs remain available.
Biological Activity
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C7H13ClN4O
- Molar Mass : 222.62954 g/mol
- CAS Number : 1417570-01-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluating several pyrazole compounds demonstrated significant inhibition against various pathogens, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . The compound this compound may exhibit similar properties, contributing to its exploration in drug development.
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit inflammatory responses in animal models, such as reducing edema and capillary permeability induced by inflammatory agents . This suggests that this compound could possess comparable anti-inflammatory activities.
Anticancer Potential
The anticancer properties of pyrazole derivatives have garnered attention in recent years. Studies have shown that these compounds can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . The specific mechanisms through which this compound operates in cancer cells remain to be elucidated but warrant further investigation.
Data Summary Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values as low as 0.22 μg/mL | |
| Anti-inflammatory | Reduction of edema and capillary permeability | |
| Anticancer | Inhibition of BRAF(V600E), EGFR |
Case Studies
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives found that some exhibited robust antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential role for this compound in treating infections caused by these pathogens .
- Anti-inflammatory Research : In an experimental model, a related pyrazole compound demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin, indicating that this compound may also offer similar benefits in managing inflammatory conditions .
Q & A
Basic Research Questions
Synthesis Optimization Q: What are the critical parameters for optimizing the synthesis of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride? A: Key parameters include:
- Reaction stoichiometry: Use 2 equivalents of HCl for neutralization to form the hydrochloride salt, ensuring complete protonation of the amine group .
- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, as demonstrated in pyrazole synthesis protocols .
- Temperature control: Maintain reaction temperatures below 40°C during HCl addition to prevent decomposition of nitro groups .
- Purification: Chromatography (e.g., gradient elution with ethyl acetate/hexane) resolves nitro-pyrazole byproducts .
Characterization Techniques Q: Which analytical methods are most reliable for characterizing this compound? A: A multi-technique approach is recommended:
- NMR spectroscopy: Use H and C NMR to confirm amine protonation (δ ~2.5–3.5 ppm for –NH) and nitro group presence (δ ~8.0–8.5 ppm for aromatic protons) .
- X-ray crystallography: Resolve tautomeric ambiguity in the pyrazole ring (e.g., 1H vs. 2H tautomers) via single-crystal analysis .
- Elemental analysis: Validate purity (>98%) by comparing experimental vs. theoretical C/H/N/O percentages .
Stability Assessment Q: How should researchers ensure compound stability during storage? A:
- Storage conditions: Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hygroscopic degradation .
- pH monitoring: Regularly test aqueous solutions for pH stability (target pH 4–6 for hydrochloride salts) .
Advanced Research Questions
Nitro Group Reactivity Q: How does the nitro group influence the compound’s reactivity in nucleophilic substitution? A:
- Electron-withdrawing effects: The nitro group activates the pyrazole ring for nucleophilic attack at the 4-position. Substitution reactions (e.g., with amines) proceed via SNAr mechanisms under basic conditions .
- Reduction potential: Catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, enabling derivatization for structure-activity studies .
Tautomerism in Structural Analysis Q: How can tautomeric forms of the pyrazole ring be resolved experimentally? A:
- X-ray diffraction: Single-crystal studies reveal the dominant tautomer (e.g., 1H-pyrazole vs. 2H-pyrazole) through bond-length analysis (C–N vs. N–N distances) .
- Dynamic NMR: Variable-temperature H NMR detects tautomeric equilibria via coalescence of proton signals .
Computational Modeling Q: What computational strategies predict binding interactions of this compound with biological targets? A:
- Docking studies: Use DFT-optimized geometries (B3LYP/6-31G*) for molecular docking into enzyme active sites (e.g., kinases) .
- MD simulations: Simulate solvation effects (explicit water models) to assess hydrochloride salt stability in physiological conditions .
Data Contradiction Analysis Q: How to resolve discrepancies between theoretical and experimental spectral data? A:
- qNMR validation: Quantify purity using ethyl paraben as an internal standard to correct integration errors in H NMR .
- Isotopic labeling: Introduce N at the amine group to distinguish overlapping signals in complex mixtures .
Derivative Design for SAR Q: What methodologies guide the design of derivatives for structure-activity relationship (SAR) studies? A:
- Bioisosteric replacement: Substitute the ethoxy group with trifluoromethoxy or methylsulfonyl groups to modulate lipophilicity .
- Pro-drug synthesis: Conjugate the amine with acyloxymethyl groups to enhance membrane permeability, followed by enzymatic hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
